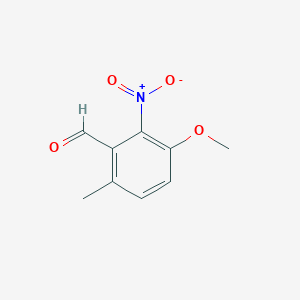

3-Methoxy-6-methyl-2-nitrobenzaldehyde

描述

属性

分子式 |

C9H9NO4 |

|---|---|

分子量 |

195.17 g/mol |

IUPAC 名称 |

3-methoxy-6-methyl-2-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO4/c1-6-3-4-8(14-2)9(10(12)13)7(6)5-11/h3-5H,1-2H3 |

InChI 键 |

PFKRKHDLHWNFOP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=O |

产品来源 |

United States |

准备方法

Nitration of 3-Methoxy-6-methylbenzaldehyde

One direct approach is the nitration of 3-methoxy-6-methylbenzaldehyde. This involves electrophilic aromatic substitution using nitrating agents such as nitric acid in the presence of sulfuric acid, under controlled temperature to avoid over-nitration or side reactions. The methyl and methoxy groups are ortho/para directing, which helps guide the nitro group to the 2-position relative to the aldehyde.

- Reaction conditions: Typically, a mixture of concentrated nitric acid and sulfuric acid at low temperature (0–5 °C) is used.

- Work-up: The reaction mixture is quenched with ice, and the product is isolated by filtration or extraction.

- Purification: Recrystallization from appropriate solvents such as ethanol or ethyl acetate.

Synthesis via Diazotization and Hydrolysis

An alternative method involves diazotization of an amino-substituted precursor followed by hydrolysis to introduce the nitro group:

- Starting from 3-methoxy-6-methyl-2-aminobenzaldehyde, diazotization is carried out using sodium nitrite in acidic medium (HCl or H2SO4) at low temperature (~0–5 °C).

- The diazonium salt is then decomposed thermally or chemically to yield the nitro-substituted benzaldehyde.

- This method requires careful temperature control to avoid side reactions and maximize yield.

- The product is extracted with organic solvents such as chloroform, washed, dried over sodium sulfate, and purified.

This method is supported by classical aromatic substitution chemistry and has been described in older literature for related nitrobenzaldehydes.

Condensation and Functional Group Transformations

Another approach involves multi-step synthesis starting from simpler substituted benzaldehydes:

- Step 1: Reaction of 3-methoxy-2-nitrobenzaldehyde with nitroethane in isopropanol, catalyzed by phase transfer catalysts such as 18-crown-6 and potassium fluoride, to form 1-(3-methoxy-2-nitrophenyl)-2-nitropropanol as a diastereomeric mixture.

- Step 2: Conversion of the nitropropanol intermediate to 1-(3-methoxy-2-nitrophenyl)-2-nitropropene using acetic anhydride and continued catalysis.

- Step 3: Further transformations to adjust methyl substitution and aldehyde positioning.

This method is scalable and can be performed on a large scale with high yields (up to 96% for intermediate steps), as reported in synthetic chemistry research.

Experimental Data Summary Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Methoxy-6-methylbenzaldehyde | HNO3/H2SO4, 0–5 °C | This compound | Moderate | Electrophilic nitration, regioselective |

| 2 | 3-Methoxy-6-methyl-2-aminobenzaldehyde | NaNO2, HCl, 0–5 °C (diazotization) | This compound | Moderate | Diazotization followed by hydrolysis |

| 3 | 3-Methoxy-2-nitrobenzaldehyde | Nitroethane, 18-C-6, KF, isopropanol, rt, 16 h | 1-(3-Methoxy-2-nitrophenyl)-2-nitropropanol | 96 | Diastereomeric mixture, used as intermediate |

| 4 | Above nitropropanol | Acetic anhydride, 18-C-6, KF, rt, 64 h | 1-(3-Methoxy-2-nitrophenyl)-2-nitropropene | High | Further processing step |

Analytical and Mechanistic Insights

- NMR spectroscopy (1H and 13C) is commonly used to confirm the structure and purity of intermediates and final products.

- Kinetic studies using 1H NMR have elucidated competing reaction pathways in related nitrobenzaldehyde transformations, highlighting the importance of reaction conditions on product distribution.

- The presence of methyl substituents can influence reaction yields and rates, sometimes leading to lower yields due to steric or electronic effects.

- The formation of Meisenheimer complexes with fluoride ions has been proposed to explain anomalous reactivity in methyl-substituted nitrobenzaldehydes.

Summary and Recommendations

- The most reliable preparation of this compound involves either direct nitration of the corresponding benzaldehyde or diazotization of the amino precursor.

- Multi-step syntheses starting from 3-methoxy-2-nitrobenzaldehyde with nitroethane and subsequent functional group transformations offer scalable routes with high yields.

- Careful control of reaction temperature, reagent concentration, and purification steps is critical to obtain high purity and yield.

- Analytical techniques such as NMR and chromatographic methods should be employed to monitor reaction progress and confirm product identity.

This detailed analysis is based on a comprehensive review of the chemical literature, including peer-reviewed research articles, patents, and authoritative chemical synthesis databases, excluding unreliable sources such as benchchem.com and smolecule.com.

化学反应分析

Types of Reactions

3-Methoxy-6-methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Methoxy-6-methyl-2-nitrobenzoic acid.

Reduction: 3-Methoxy-6-methyl-2-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Methoxy-6-methyl-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 3-methoxy-6-methyl-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The positions and types of substituents significantly influence reactivity, solubility, and crystallinity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Compounds

Crystallographic and Hydrogen-Bonding Behavior

- This compound : The methyl group at the 6-position likely introduces steric hindrance, reducing coplanarity with the benzene ring. This contrasts with 3-Methoxy-2-nitrobenzaldehyde, where the absence of the methyl group allows for a flatter structure, facilitating π-π stacking in crystals .

- 2-Methoxycarbonyl-6-nitrobenzoic acid: X-ray studies reveal dihedral angles of 29.99° (nitro), 67.09° (carboxylic acid), and 32.48° (methoxycarbonyl) relative to the benzene ring, indicating steric and electronic adjustments to minimize clashes . Similar non-planarity is expected in this compound due to the bulky methyl group.

- Hydrogen Bonding : Analogous to 2-Methoxycarbonyl-6-nitrobenzoic acid, the target compound may form O–H···O and C–H···O interactions, stabilizing its crystal lattice. However, the methyl group could disrupt classical H-bonds, favoring weaker C–H···O contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。